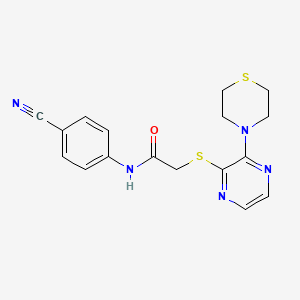

N-(4-cyanophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(4-cyanophenyl)-2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5OS2/c18-11-13-1-3-14(4-2-13)21-15(23)12-25-17-16(19-5-6-20-17)22-7-9-24-10-8-22/h1-6H,7-10,12H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZRRXDFLQPZGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=NC=CN=C2SCC(=O)NC3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-cyanophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide, also known by its CAS number 1226456-78-5, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will delve into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N4OS, with a molecular weight of approximately 300.38 g/mol. The structure features a cyanophenyl group and a thiomorpholinopyrazine moiety, contributing to its unique pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H16N4OS |

| Molecular Weight | 300.38 g/mol |

| CAS Number | 1226456-78-5 |

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting various biological processes.

- Receptor Interaction : The compound may interact with various receptors, modulating signaling pathways critical for cellular function and homeostasis.

- Modulation of Inflammatory Pathways : Research indicates that it could influence the production of pro-inflammatory cytokines, making it a candidate for anti-inflammatory applications.

Biological Activities

The compound has been investigated for several biological activities:

- Anticancer Properties : Initial studies show that this compound exhibits cytotoxic effects against various cancer cell lines. It appears to induce apoptosis and inhibit cell proliferation through specific signaling pathways.

- Neuroprotective Effects : The compound has shown promise in neuroprotective studies, potentially aiding in the treatment of neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

- Antimicrobial Activity : Some investigations have indicated that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

-

Study on Anticancer Activity :

- A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound against multiple cancer cell lines, including breast and lung cancer cells. The results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting its potential as an anticancer agent .

-

Neuroprotection Research :

- Research published in Neuropharmacology examined the neuroprotective effects of the compound in models of oxidative stress. The findings showed that it significantly reduced neuronal cell death and improved cell survival rates when exposed to harmful agents .

-

Antimicrobial Studies :

- A recent study assessed the antimicrobial efficacy of the compound against various bacterial strains. The results demonstrated notable antibacterial activity, particularly against Gram-positive bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thioacetamide Derivatives with Heterocyclic Cores

Key Observations :

- Synthetic Efficiency: Yields vary widely (45–85%) depending on the heterocycle’s reactivity. Benzothiazole and triazinoindole derivatives achieve higher yields due to stable intermediates .

- Bioactivity: Triazinoindole-linked analogs (e.g., compound 23) show promise in kinase inhibition, while cyanopyridine derivatives (e.g., LBJ-03) are optimized for IDO1 inhibition .

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (EWGs): The 4-cyanophenyl group in the target compound contrasts with 4-fluorophenyl (LBJ-03) or 4-bromophenyl (compound 26) . EWGs like –CN improve solubility but may reduce membrane permeability compared to halogens.

- Thiomorpholine vs.

Q & A

Q. What are the critical considerations for optimizing the synthesis of N-(4-cyanophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide?

The synthesis of structurally analogous thioacetamide derivatives (e.g., ) highlights the necessity of controlling reaction parameters such as solvent polarity (e.g., dimethylformamide or dichloromethane), temperature gradients (40–120°C), and reaction time (6–48 hours). For instance, the use of protective groups like Boc or Fmoc may enhance regioselectivity during heterocyclic ring formation. Multi-step purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization is often required to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) is essential for confirming connectivity between the cyanophenyl, thiomorpholine, and pyrazine moieties. Mass spectrometry (HRMS-ESI/Q-TOF) provides molecular weight validation (e.g., [M+H]⁺ ion), while FT-IR spectroscopy identifies key functional groups (e.g., C≡N stretch at ~2200 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures purity (>98%) .

Q. How can researchers validate the compound’s stability under physiological conditions?

Stability studies in simulated biological media (e.g., PBS at pH 7.4, 37°C) over 24–72 hours, monitored via HPLC, assess degradation kinetics. Accelerated stability testing under oxidative (H₂O₂) or hydrolytic (acid/base) conditions identifies vulnerable functional groups (e.g., thioether or amide bonds) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar thioacetamides?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer potency) may arise from assay conditions (e.g., cell line variability, incubation time) or impurity artifacts. Dose-response curves (IC₅₀/EC₅₀) across multiple models (e.g., MCF-7, HeLa, microbial strains) and orthogonal assays (e.g., flow cytometry for apoptosis, ROS detection) clarify mechanism-action relationships .

Q. How can computational modeling predict target interactions for this compound?

Molecular docking (AutoDock Vina, Schrödinger Suite) against conserved domains (e.g., kinase ATP-binding sites, protease active pockets) identifies potential targets. Molecular dynamics simulations (GROMACS) assess binding stability (>50 ns trajectories), while QSAR models correlate substituent effects (e.g., electron-withdrawing cyano groups) with activity .

Q. What experimental designs mitigate off-target effects in pharmacological studies?

Counter-screening against unrelated targets (e.g., GPCRs, ion channels) and CRISPR-Cas9 knockout models validate specificity. Isotopic labeling (³H/¹⁴C) tracks compound distribution in vitro/in vivo, while proteomic profiling (LC-MS/MS) identifies unintended protein interactions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.